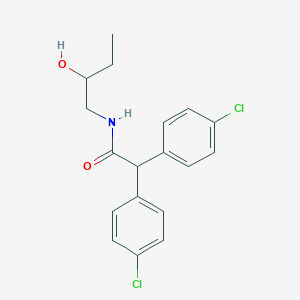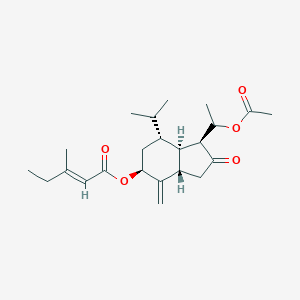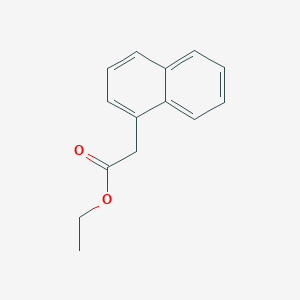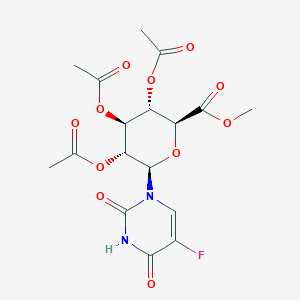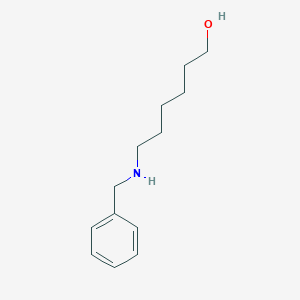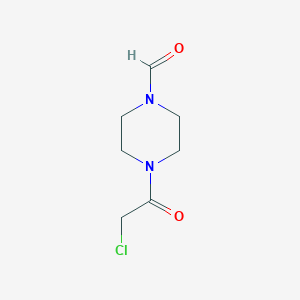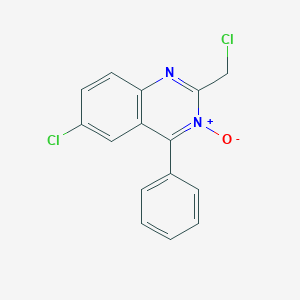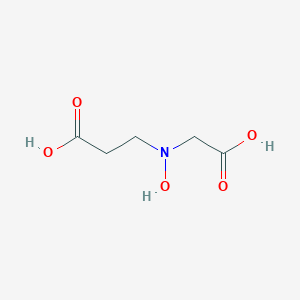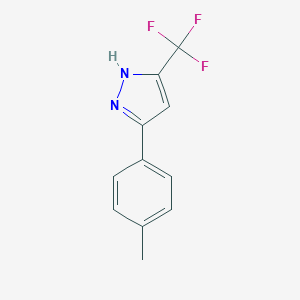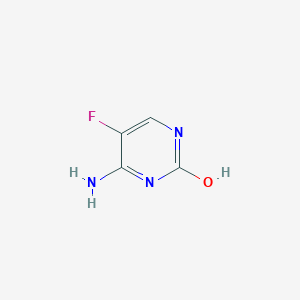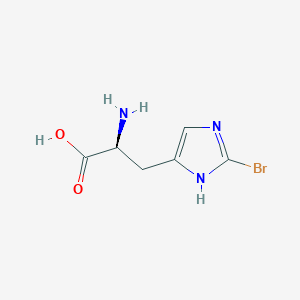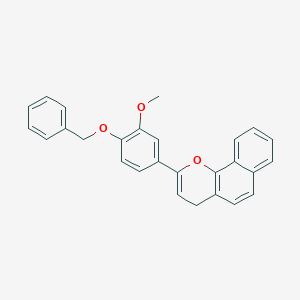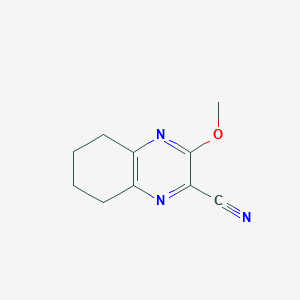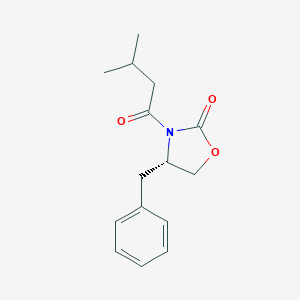![molecular formula C9H9NO2 B144217 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone CAS No. 132120-23-1](/img/structure/B144217.png)
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone, also known as MFP, is a synthetic compound that has been the subject of research in various fields. This molecule belongs to the family of furo[3,2-b]pyrroles, which have shown potential in the development of drugs and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone is not fully understood. However, studies have suggested that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone may act by inhibiting certain enzymes or by interacting with specific receptors in the body. For example, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have beneficial effects on cognitive function.
Biochemische Und Physiologische Effekte
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can inhibit the growth of cancer cells and reduce inflammation. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have antibacterial and antifungal properties. In vivo studies have also shown that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in lab experiments is its unique structural and electronic properties, which make it a useful material for organic electronic devices. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have a low cytotoxicity, making it a potentially safe drug candidate. However, one limitation of using 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone. One possible area of research is the development of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone as a drug candidate for the treatment of Alzheimer's disease. Another area of research is the use of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in organic electronic devices, such as solar cells and transistors. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone involves the reaction of 2-methylfuran-3-carboxylic acid with ethyl chloroacetate, followed by cyclization with ammonia in the presence of a palladium catalyst. The yield of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been studied for its potential as a drug candidate. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. Studies have also shown that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been investigated for its use in organic electronic devices due to its unique structural and electronic properties.
Eigenschaften
CAS-Nummer |
132120-23-1 |
|---|---|
Produktname |
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-(2-methylfuro[3,2-b]pyrrol-4-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-6-5-8-9(12-6)3-4-10(8)7(2)11/h3-5H,1-2H3 |
InChI-Schlüssel |
XXWXHVUFDLMIBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C=CN2C(=O)C |
Kanonische SMILES |
CC1=CC2=C(O1)C=CN2C(=O)C |
Synonyme |
4H-Furo[3,2-b]pyrrole, 4-acetyl-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



